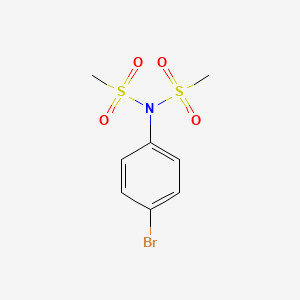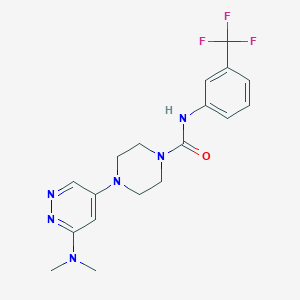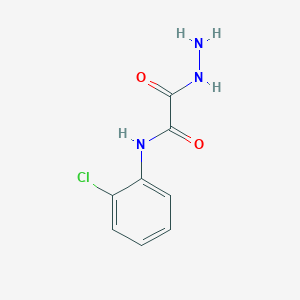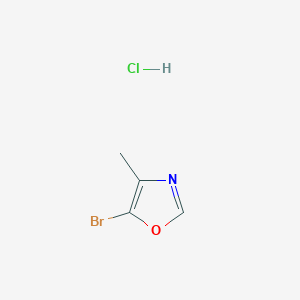
(E)-N'-(2-hydroxybenzylidène)-3-(naphtalène-1-yl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray crystallography and calculated using DFT B3LYP/6-311G (d,p) method . The calculated geometric parameters are in good agreement with the experimental data obtained from X-ray structure .Chemical Reactions Analysis
While specific chemical reactions involving HBNP are not detailed in the retrieved sources, similar compounds have been used to prepare coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals .Applications De Recherche Scientifique
- Potentiel anticancéreux: Des chercheurs ont exploré les effets anticancéreux de ce composé en raison de sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses .
- Propriétés anti-inflammatoires: (E)-N'-(2-hydroxybenzylidène)-3-(naphtalène-1-yl)-1H-pyrazole-5-carbohydrazide a montré une activité anti-inflammatoire, ce qui en fait un candidat potentiel pour le développement de médicaments .
- Complexes de lanthanides: Le ligand dérivé de ce composé a été étudié dans des complexes de lanthanides (Ln = Nd, Yb, Eu, Dy et Tb). Ces complexes présentent des propriétés luminescentes et pourraient trouver des applications en science des matériaux et en capteurs .
Chimie médicinale et développement de médicaments
Chimie de coordination
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde with 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Purify the Schiff base intermediate by recrystallization or column chromatography.", "Step 4: Dissolve the purified Schiff base intermediate in a suitable solvent (e.g. ethanol).", "Step 5: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 6: Purify the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1556631-03-8 |
Formule moléculaire |
C21H16N4O2 |
Poids moléculaire |
356.385 |
Nom IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ |
Clé InChI |
PRTDQJTWDCRSBF-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2438802.png)




![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2438808.png)


![furan-2-yl(4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2438816.png)
![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)